molecular formula C9H13NO3 B13602022 (s)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol

(s)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol

Cat. No.: B13602022
M. Wt: 183.20 g/mol
InChI Key: WRVXBHQZFOLCHZ-MRVPVSSYSA-N
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Description

(s)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a hydroxyl group, and a methoxy group attached to a phenol ring. The compound’s stereochemistry is denoted by the (s)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Methoxylation: Introduction of the methoxy group at the 5-position of the phenol ring using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

    Amino Alcohol Formation:

    Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (s)-enantiomer using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The amino group can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, thiols, and amines.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

(s)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an antioxidant.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Antioxidant Activity: The presence of the hydroxyl and methoxy groups contributes to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol: The enantiomer of the compound with different stereochemistry.

    2-(1-Amino-2-hydroxyethyl)-5-methylphenol: A similar compound with a methyl group instead of a methoxy group.

    2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol: A positional isomer with the methoxy group at the 4-position.

Uniqueness

(s)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-[(1S)-1-amino-2-hydroxyethyl]-5-methoxyphenol

InChI

InChI=1S/C9H13NO3/c1-13-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1

InChI Key

WRVXBHQZFOLCHZ-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H](CO)N)O

Canonical SMILES

COC1=CC(=C(C=C1)C(CO)N)O

Origin of Product

United States

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